![molecular formula C14H17N3O2 B2837387 Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone CAS No. 2320176-84-7](/img/structure/B2837387.png)
Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone, also known as FMP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. FMP is a small molecule inhibitor that targets the protein-protein interactions involved in various biological processes.
Mecanismo De Acción
Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone works by targeting the protein-protein interactions involved in various biological processes. This compound binds to a specific site on the target protein, preventing it from interacting with its partner protein. This inhibition of protein-protein interactions leads to the disruption of various biological processes, including cell signaling, gene expression, and protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target protein and biological process affected. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the aggregation of amyloid beta peptides. This compound has also been shown to have a low toxicity profile, making it suitable for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone is its high potency and specificity towards its target protein. This makes it an ideal tool for studying the biological processes involved in various diseases. However, this compound has some limitations, including its high cost and limited availability. In addition, this compound may not be suitable for studying certain biological processes that involve protein-protein interactions outside of its target protein.
Direcciones Futuras
There are several future directions for the research and development of Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone. One potential direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another direction is the identification of new target proteins and biological processes that can be targeted by this compound. In addition, the development of this compound analogs with improved potency and selectivity could lead to the development of new therapeutic agents for various diseases.
Conclusion:
This compound, or this compound, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound works by targeting the protein-protein interactions involved in various biological processes, leading to the disruption of these processes and the potential inhibition of disease progression. This compound has been extensively studied for its potential use in cancer, inflammation, and neurodegenerative disorders. While this compound has some limitations, including its high cost and limited availability, it remains a promising tool for scientific research and the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone involves a multi-step process that includes the reaction of 2-methylpyrazol-3-ylamine with furan-2-carboxylic acid to form the corresponding amide. The amide is then reacted with 1-(2-bromoethyl)-4-methylpiperidine hydrobromide to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
Furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the interaction between the proteins involved in the development and progression of cancer, leading to the inhibition of tumor growth. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, where it has been shown to inhibit the aggregation of amyloid beta peptides.
Propiedades
IUPAC Name |
furan-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16-11(7-8-15-16)12-5-2-3-9-17(12)14(18)13-6-4-10-19-13/h4,6-8,10,12H,2-3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKPFHXYVPTGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

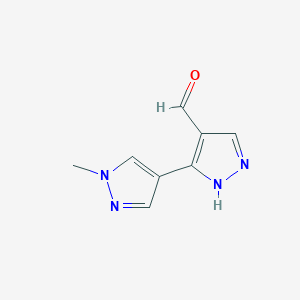
![3-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2837305.png)

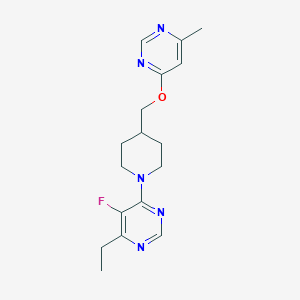
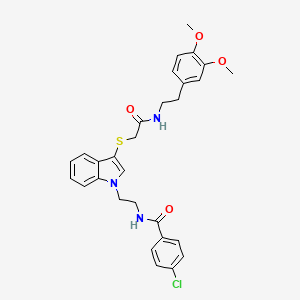
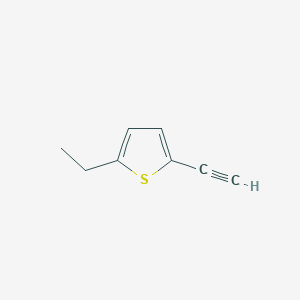
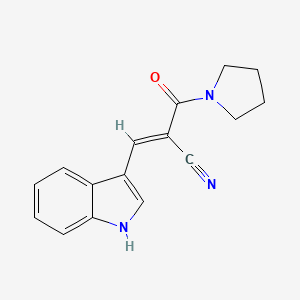
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2837316.png)
![2-[(2-Aminobenzoyl)amino]propanoic acid](/img/structure/B2837320.png)

![1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid](/img/structure/B2837322.png)
![3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2837325.png)

